Product packaging for (5-Methylpyridin-2-yl)methanol(Cat. No.:CAS No. 22940-71-2)

(5-Methylpyridin-2-yl)methanol

Cat. No.: B1313501
CAS No.: 22940-71-2
M. Wt: 123.15 g/mol
InChI Key: HYOBIUULDPLKIE-UHFFFAOYSA-N
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Description

(5-Methylpyridin-2-yl)methanol (CAS 22940-71-2) is a high-value chemical building block with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol. This compound, appearing as a light yellow to yellow liquid, features a pyridine ring substituted with a methyl group at the 5-position and a hydroxymethyl group at the 2-position, making it a versatile synthon for organic and medicinal chemistry research. Its primary research value lies in its role as a key intermediate for the synthesis of more complex molecules. Its bifunctional nature allows for various chemical transformations, including nucleophilic substitutions, oxidations, and acylation reactions, which are crucial for creating novel compound libraries. This compound has been identified as a precursor in sophisticated synthetic routes, such as the development of chiral cyclopropane-containing structures, which are significant and challenging synthetic targets in pharmaceutical development. Furthermore, this compound and its derivatives are explored for their potential biological activities, with studies indicating applications in the development of anticancer and anti-inflammatory agents. It is also used in the preparation of heterocyclic compounds and fine chemicals. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Handle with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO B1313501 (5-Methylpyridin-2-yl)methanol CAS No. 22940-71-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-2-3-7(5-9)8-4-6/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOBIUULDPLKIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10489463
Record name (5-Methylpyridin-2-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22940-71-2
Record name (5-Methylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-methylpyridin-2-yl)methanol
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Synthetic Methodologies and Chemical Transformations of 5 Methylpyridin 2 Yl Methanol

Established Synthetic Routes and Procedural Refinements

The synthesis of (5-Methylpyridin-2-yl)methanol is often accomplished through various established routes that allow for the construction of the 2,5-disubstituted pyridine (B92270) core and subsequent modification.

Regioselective Synthesis Strategies for 2,5-Disubstituted Pyridine Derivatives

The controlled synthesis of 2,5-disubstituted pyridines is crucial for accessing this compound and its derivatives. Several strategies have been developed to achieve the desired regioselectivity.

One common approach involves the use of pre-functionalized pyridine rings. For instance, starting with a commercially available substituted pyridine, such as 5-chloro-2-picoline, allows for targeted modifications. chemicalbook.com Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing substituents at specific positions. For example, a boronic acid derivative can be coupled with a halogenated pyridine to form a C-C bond with high regioselectivity.

Another strategy involves the construction of the pyridine ring itself through cycloaddition reactions. The [2+2+2] cycloaddition of alkynes and nitriles, often mediated by transition metals, can produce highly substituted pyridines. researchgate.net The regioselectivity of these reactions can be controlled by the nature of the substrates and the catalyst used.

The Minisci reaction, a radical-based C-H functionalization, has also been adapted for the regioselective alkylation of pyridines. By employing a blocking group, the reaction can be directed to the C-4 position, enabling the synthesis of 2,4-disubstituted pyridines, which can then be further functionalized. nih.gov

Below is a table summarizing various regioselective synthesis strategies.

Strategy Description Key Features Reference
Cross-Coupling ReactionsCoupling of a halogenated pyridine with a boronic acid or other organometallic reagent.High regioselectivity, good functional group tolerance.
[2+2+2] CycloadditionTransition metal-catalyzed reaction of alkynes and nitriles to form the pyridine ring.Builds the ring with desired substitution pattern. researchgate.net
Directed LithiationUse of a directing group to selectively deprotonate and functionalize a specific position on the pyridine ring.Precise control over substitution. acs.org
Minisci Reaction with Blocking GroupRadical alkylation at the C-4 position by temporarily blocking other reactive sites.Enables regioselective C-H functionalization. nih.gov

Functional Group Interconversions at the Hydroxymethyl Moiety

Once the this compound scaffold is obtained, the hydroxymethyl group can be transformed into a variety of other functional groups. These interconversions are fundamental in diversifying the applications of the parent compound. ic.ac.ukmit.eduvanderbilt.eduyoutube.com

The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. smolecule.com Common oxidizing agents for this transformation include potassium permanganate (B83412) and chromium trioxide. Conversely, the hydroxymethyl group can be reduced to a methyl group.

The hydroxyl group can also be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. vanderbilt.edu This allows for the introduction of a wide range of functionalities, including amines, azides, and nitriles.

A summary of key functional group interconversions is presented in the table below.

Transformation Reagents Product Functional Group Reference
OxidationPotassium permanganate, Chromium trioxideAldehyde, Carboxylic Acid smolecule.com
Nucleophilic SubstitutionThionyl chloride (for chloride), Phosphorus tribromide (for bromide)Halide vanderbilt.edu
EsterificationAcyl chloride, Carboxylic anhydride (B1165640)Ester mit.edu
EtherificationAlkyl halide, BaseEther mit.edu

Strategies for Pyridine Ring Functionalization and Derivatization

Further modification of the pyridine ring of this compound can lead to a diverse array of derivatives with potentially new properties.

Direct C-H activation has emerged as a powerful and atom-economical method for functionalizing pyridine rings. niscpr.res.in This approach avoids the need for pre-functionalization with leaving groups. Transition metal catalysts, particularly those based on palladium, are often employed to selectively activate C-H bonds at specific positions. rsc.org For instance, the ortho-C-H bond of a pyridine ring can be targeted for arylation, acylation, or hydroxylation. rsc.org

The reactivity of C-H bonds can be influenced by the electronic properties of the substituents on the ring. In the case of 2-picoline (2-methylpyridine), both the sp2 C-H bonds of the ring and the sp3 C-H bonds of the methyl group can be activated, with the outcome depending on the metal catalyst and reaction conditions. researchgate.net Computational studies have shown that the relative activation energies for sp2 versus sp3 C-H bond activation can differ between metals like thorium and uranium. researchgate.net

Dearomatization-rearomatization strategies offer a unique approach to pyridine functionalization. rsc.orgresearchgate.netrsc.orgnih.govresearcher.life In this method, the pyridine ring is temporarily dearomatized, which activates it for subsequent reactions that would be difficult to achieve on the aromatic system. Following the desired transformation, the aromaticity is restored in a rearomatization step.

This strategy has been successfully used for the construction of fused ring systems and for the introduction of functional groups at various positions on the pyridine ring. For example, a dearomative [3+2] cycloaddition followed by a rearomative ring expansion has been used to synthesize poly-substituted 4H-quinolizin-4-ones from simple pyridines. rsc.orgrsc.org This approach allows for the modular synthesis of complex heterocyclic structures.

Biocatalytic Approaches for this compound Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. acs.org Whole cells or isolated enzymes can be used to perform specific transformations with high efficiency and under mild reaction conditions.

For the synthesis of this compound and related compounds, biocatalytic oxidation of the methyl group of 5-methyl-2-picoline is a promising route. Certain microorganisms, such as strains of Pseudomonas, are known to possess enzymes capable of hydroxylating alkyl groups on pyridine rings with high regioselectivity. acs.org For example, whole cells of Burkholderia sp. MAK1 have been shown to be effective biocatalysts for the hydroxylation of various pyridine derivatives. nih.gov These biocatalytic systems can offer advantages in terms of reduced waste and avoidance of harsh chemical reagents.

The table below highlights a relevant biocatalytic approach.

Biocatalytic Method Biocatalyst Transformation Key Advantages Reference
Whole-cell BiotransformationBurkholderia sp. MAK1Hydroxylation of pyridin-2-ols and pyridin-2-aminesHigh regioselectivity, mild reaction conditions, environmentally friendly. nih.gov
Enzymatic OxidationP450 enzymesTerminal oxidation of alkyl-substituentsHigh regioselectivity, avoids over-oxidation. acs.org

Yield Optimization and Scalability Considerations in Research Synthesis

The efficient synthesis of this compound is crucial for its application as a foundational building block in medicinal chemistry and materials science. smolecule.com Optimizing reaction yields and ensuring the scalability of synthetic routes are paramount for transitioning from laboratory-scale research to larger-scale production for preclinical or commercial purposes. rsc.org Research efforts focus on developing protocols that are not only high-yielding but also cost-effective, safe, and reproducible. rsc.org

A documented laboratory-scale synthesis of this compound starts from 2,5-Dimethylpyridine 1-oxide. popebiotech.com In this procedure, the starting material is treated with acetic anhydride at an elevated temperature, followed by a reflux period. popebiotech.com The intermediate acetate (B1210297) ester is then hydrolyzed using hydrochloric acid (HCl) under reflux conditions. popebiotech.com After workup, this method has been reported to produce this compound with a respectable yield of 80.0%. popebiotech.com

This method highlights a practical approach to obtaining the target compound. The table below outlines the specifics of this reported synthesis.

Table 1: Research Synthesis of this compound

Starting Material Key Reagents Reaction Steps Reported Yield Source
2,5-Dimethylpyridine 1-oxide 1. Acetic Anhydride2. Ethanol (for quenching)3. Hydrochloric Acid (1N) 1. Reaction with acetic anhydride at 100°C, then reflux for 1 hour.2. Hydrolysis with HCl under reflux for 1 hour.3. Extraction and concentration. 80.0% popebiotech.com

While an 80% yield is high for a laboratory setting, scalability presents further challenges. Considerations for large-scale synthesis include reaction kinetics, heat management, and the use of industrially viable reagents and solvents. For complex molecules, even established routes require significant optimization for scalability. rsc.org

Further illustrating the importance of reaction conditions, the synthesis of a pirfenidone (B1678446) precursor, 4-amino-5-methylpyridin-2-one, was significantly improved by moving to high-pressure conditions. smolecule.comgoogle.com By heating the reactants with potassium hydroxide (B78521) in methanol (B129727) in a pressure reactor at 180°C, a high yield of 84% was achieved, demonstrating a viable method for industrial-scale production. google.com The ability to perform reactions on a gram-scale is another key indicator of a method's practicality and scalability. mdpi.com

These examples from related pyridine derivatives provide a framework for optimizing the synthesis of this compound. Key considerations for improving yield and ensuring scalability include:

Choice of Starting Material: Selecting a more reactive or suitable starting material can significantly enhance yield and simplify the synthetic process. rsc.org

Catalyst Efficiency: Avoiding costly or inefficient catalysts, such as palladium in certain contexts, can improve the economic viability of a synthesis. rsc.org

Reaction Conditions: Optimization of temperature, pressure, and concentration can lead to substantial improvements in yield and reaction time, as seen in high-pressure syntheses. google.com

The table below contrasts a standard synthesis with an optimized one for a related compound, highlighting the potential for significant yield improvement.

Ultimately, the development of a truly efficient and scalable synthesis for this compound requires a focus on these core principles, aiming for a process that is not only high-yielding at the bench but also robust and economical at a larger scale. rsc.orgwikipatents.org

Coordination Chemistry and Supramolecular Assembly with 5 Methylpyridin 2 Yl Methanol

(5-Methylpyridin-2-yl)methanol as a Ligand in Metal Complexation

This compound is a versatile ligand in metal complexation, primarily owing to its bifunctional nature. The presence of a pyridyl nitrogen atom and a hydroxyl group allows for various coordination modes, influencing the resulting architecture and properties of the metal complexes.

This compound functions as a classic N,O-donor ligand. The pyridyl nitrogen acts as a Lewis base, readily coordinating to a metal center. Simultaneously, the hydroxyl group can either remain protonated and coordinate as a neutral molecule or be deprotonated to form an alkoxide, which can act as a bridging ligand between two or more metal centers. This versatility in coordination gives rise to a rich structural chemistry.

The coordination behavior of pyridyl alcohol ligands is well-documented. They can act as bidentate N,O-chelating ligands in the formation of mononuclear and dinuclear transition metal complexes researchgate.net. In its deprotonated form, the ligand can bridge metal ions, leading to the formation of polynuclear clusters and coordination polymers researchgate.net. The specific coordination mode adopted is influenced by several factors, including the metal-to-ligand ratio, the nature of the metal ion, the presence of counter-anions, and the reaction conditions such as solvent and temperature.

The presence of a methyl group at the 5-position of the pyridine (B92270) ring in this compound significantly influences its properties as a ligand compared to its unsubstituted counterpart, 2-pyridinemethanol. The methyl group exerts both electronic and steric effects.

Electronically, the methyl group is electron-donating, which increases the electron density on the pyridine ring and, consequently, the basicity of the pyridyl nitrogen. This enhanced basicity can lead to stronger metal-ligand bonds.

Sterically, the methyl group can influence the packing of the complexes in the solid state and can affect the geometry around the metal center. Furthermore, the introduction of a methyl group increases the lipophilicity of the ligand, which can affect the solubility of the resulting metal complexes in various solvents. The presence of a thiomethyl substituent in related pyridylalkylaminomethylphenol ligands has been shown to affect the redox potentials of their copper(II) complexes nih.gov.

Synthesis and Structural Characterization of Metal Coordination Compounds

The synthesis of metal coordination compounds with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting products can range from simple mononuclear complexes to intricate polynuclear clusters and extended coordination polymers.

The reaction of this compound with transition metal salts can yield a variety of mononuclear and polynuclear complexes. For instance, mononuclear copper(II) complexes often feature a square-pyramidal coordination environment nih.gov. In such complexes, the pyridyl nitrogen and the hydroxyl oxygen can chelate to the metal center.

Polynuclear complexes are also readily formed, particularly when the hydroxyl group is deprotonated. The resulting alkoxide oxygen can bridge two or more metal ions. For example, dinuclear copper(II) complexes bridged by phenoxo oxygens from similar polypodal ligands have been synthesized and characterized nih.gov. Manganese cluster chemistry has also benefited from the use of pyridyl alcohol ligands, leading to complexes with high nuclearities and interesting magnetic properties mdpi.com. The formation of monomeric, trimeric, and tetrameric transition metal complexes with N,N-bis(2-pyridylmethyl)-2-aminoethanol highlights the structural diversity achievable with such ligands nih.gov.

Table 1: Examples of Mononuclear and Polynuclear Transition Metal Complexes with Pyridyl Alcohol-Type Ligands

ComplexMetal IonNuclearityKey Structural Features
[Cu(HL1)Cl]PF6·CH3OHCu(II)MononuclearSquare-base pyramidal geometry with phenolic oxygen at the axial position nih.gov.
[Mn11O2(OH)2{(py)2CO2}5(pd)(MeCO2)3(N3)3(NO3)2(DMF)4]+Mn(II/III)Polynuclear (11)Asymmetric mixed-valence core mdpi.com.
[Fe4(bpaeO)2(CH3O)2(N3)8]Fe(III)Polynuclear (4)Tetranuclear complex formed by symmetry nih.gov.
Cu2(SL2)22·2CH3OHCu(II)DinuclearTwo copper centers with different geometries bridged by phenoxo oxygens nih.gov.

Note: This table includes examples with related pyridyl alcohol ligands to illustrate the expected coordination behavior.

This compound and its derivatives are excellent building blocks for the construction of coordination polymers. The ability of the deprotonated hydroxyl group to bridge metal centers in a predictable manner allows for the formation of one-, two-, and three-dimensional extended networks.

For example, a one-dimensional coordination polymer with a capped [Cu4O4] cubane core has been assembled from 2-(hydroxymethyl)pyridine nih.gov. In this structure, the deprotonated hydroxyl oxygen atoms bridge the copper centers. The connectivity and dimensionality of the resulting coordination polymer can be controlled by the choice of metal ion, counter-anion, and the stoichiometry of the reactants. The formation of one-dimensional coordination polymers can be facilitated by additional bridging ligands, such as halides or pseudohalides researchgate.netresearchgate.net.

Table 2: Examples of Coordination Polymers with Pyridyl Alcohol-Type Ligands

ComplexMetal IonDimensionalityBridging Ligands
{[Cu4(C6H6NO)4(CH3COO)2(C2N3)2]·CH3CN}nCu(II)1D(pyridin-2-yl)methanolate, acetate (B1210297), diacetamidato nih.gov
[{Cu(μ-Cl)2(MeL1-κ2N,N')}]nCu(II)1DChloride researchgate.net
[Hg2(sac)4(mpy)2]nHg(II)1DSaccharinate, 2-pyridylmethanol researchgate.net

Note: This table includes examples with related pyridyl alcohol ligands to illustrate the potential for forming extended structures.

Metal Ion Specificity and Complex Stability Studies

The stability of metal complexes is a crucial factor that dictates their potential applications. The stability of complexes formed with this compound is influenced by several factors, including the nature of the metal ion and the ligand itself.

The stability of transition metal complexes with a given ligand often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II) researchgate.net. This trend is largely independent of the nature of the ligand and is attributed to the variation in the ionic radii and ligand field stabilization energies of the metal ions.

The chelation of metal ions by the N,O-donor set of this compound also contributes significantly to the stability of the resulting complexes through the chelate effect. This effect describes the enhanced stability of complexes containing chelate rings compared to analogous complexes with monodentate ligands.

Further studies, such as potentiometric or spectrophotometric titrations, would be necessary to determine the precise stability constants for the complexes of this compound with various transition metal ions. These studies would provide valuable quantitative data on the metal ion specificity and complex stability, which is essential for the rational design of new functional materials.

Spectroscopic and Spectrochemical Probing of Metal Complexes

The characterization of metal complexes derived from this compound relies on a suite of spectroscopic techniques. These methods provide detailed insights into the electronic structure, geometry, and nature of the ligand-metal interactions within the coordination sphere.

Advanced NMR Spectroscopy for Ligand-Metal Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of coordination compounds in solution. For complexes containing paramagnetic metal centers, paramagnetic NMR (pNMR) spectroscopy offers unique insights into the molecular and electronic structure. The interaction between the unpaired electrons of the metal and the nuclear spins of the ligand results in significant shifts in the NMR signals, known as hyperfine shifts. These shifts are composed of two main contributions: the Fermi-contact shift, which arises from the delocalization of unpaired electron spin density onto the ligand nuclei, and the pseudocontact (or dipolar) shift, which depends on the magnetic anisotropy of the complex and its geometry.

The analysis of these paramagnetically shifted signals provides a sensitive probe of the metal-ligand bonding. For instance, in studies of nonheme iron(IV)-oxo complexes with pentadentate N5 ligands incorporating (5-methylpyridin-2-yl)methyl arms, ¹H-NMR spectroscopy is instrumental. The signals for the pyridine protons are often spread over a wide chemical shift range due to paramagnetic effects. The assignment of these shifted signals can be confirmed by selective deuteration or, as demonstrated in related systems, by substitution of protons with methyl groups. For example, the replacement of a β-proton on a pyridine ring with a methyl group leads to the disappearance of the corresponding ¹H-NMR signal, confirming its original assignment researchgate.net.

The magnitude and sign of the paramagnetic shifts (Δparamagnetic) are indicative of the spin delocalization mechanisms. In some iron(IV)-oxo complexes, β- and β'-protons of different pyridine rings within the same ligand can experience dramatically different shifts, with some being shifted downfield (e.g., +23 ppm) and others upfield (e.g., -18 ppm), reflecting the complex nature of spin distribution through the ligand framework researchgate.net. This sensitivity makes pNMR an invaluable technique for understanding ligand-metal orbital overlap and the electronic ground state of paramagnetic complexes unizar.ese-bookshelf.de.

Table 1: Representative Paramagnetic Shifts in a Related Fe(IV)=O Complex

Proton Position Chemical Shift (ppm) Paramagnetic Shift (Δparamagnetic) (ppm)
Pyridine β-H (subset a) 30 +23
Pyridine β'-H (subset a) -11 -18
Pyridine β-H (subset b) 11.3 +8

Data derived from a complex containing a N,N-bis((5-methylpyridin-2-yl)methyl) moiety researchgate.net.

Single Crystal X-ray Diffraction Analysis of Complex Architectures

Single-crystal X-ray diffraction (SCXRD) provides the most definitive method for determining the solid-state structure of metal complexes. This technique allows for the precise determination of bond lengths, bond angles, coordination geometry, and intermolecular interactions, thereby revealing the complex three-dimensional architecture.

For complexes involving pyridine-derived ligands, SCXRD studies can confirm the coordination mode of the ligand. Ligands similar to this compound, such as 2-amino-5-picoline, have been shown to act as monodentate N-donors through the heterocyclic nitrogen atom mdpi.com. In heteroleptic complexes, SCXRD elucidates the complete coordination sphere, which may include other ligands like halides, water, or acetate ions mdpi.com.

For example, in a cadmium(II) complex with 2-amino-5-picoline and acetate, [Cd(OAc)₂(2Ampic)₂], the Cd(II) center is hexa-coordinated, binding to two monodentate 2-amino-5-picoline ligands and two bidentate acetate ions mdpi.com. Such analyses provide crucial data for establishing magneto-structural correlations, where magnetic properties are directly related to precise geometric parameters. The planarity of rings, the angles between coordinated ligands, and the metal-ligand bond distances are all critical parameters obtained from SCXRD that inform the interpretation of magnetic and other spectroscopic data.

Table 2: Selected Crystallographic Data for a Related Cd(II) Complex with a Substituted Pyridine Ligand

Parameter [Cd(OAc)₂(2Ampic)₂]
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 8.4025(4)
b (Å) 17.1565(15)
c (Å) 12.9867(9)
β (°) 94.661(3)
Coordination Geometry Hexa-coordinated

Data for [Cd(OAc)₂(2-amino-5-picoline)₂] mdpi.com.

Electron Paramagnetic Resonance (EPR) Studies of Paramagnetic Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is a technique specifically applied to species with unpaired electrons. It is highly sensitive to the electronic environment of a paramagnetic metal center and provides detailed information about its oxidation state, spin state, and interactions with surrounding magnetic nuclei (hyperfine interactions).

The EPR spectrum is typically presented as the first derivative of the absorption and is characterized by the g-tensor and hyperfine coupling constants (A-tensor). The g-values are a measure of the magnetic moment of the unpaired electron and are sensitive to the geometry and electronic structure of the complex. Deviations of the g-factor from the free-electron value (gₑ ≈ 2.0023) are caused by spin-orbit coupling and provide insight into the nature of the orbitals containing the unpaired electron(s) researchgate.net.

For instance, in Cu(II) (d⁹) complexes, the EPR spectrum can distinguish between different coordination geometries. Axial spectra (with g∥ > g⊥ > 2) are characteristic of elongated octahedral or square planar geometries, while rhombic spectra (with three distinct g-values) indicate lower symmetry mdpi.com. Hyperfine splitting, arising from the interaction with the copper nucleus (I = 3/2), provides information about the covalency of the metal-ligand bonds. Studies on related systems show that the interaction of substrate analogues, like methanol (B129727), with paramagnetic centers such as the Mn₄CaO₅ cluster in photosystem II can be probed using advanced EPR techniques like HYSCORE and ENDOR to determine binding modes scispace.com.

Vibrational Spectroscopy for Coordination Environment Elucidation (e.g., IR, Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for probing the coordination environment of a ligand by observing its molecular vibrations. When a ligand like this compound coordinates to a metal ion, changes occur in its vibrational spectrum that can be used to identify the donor atoms and infer structural information.

Furthermore, new vibrational bands corresponding to the metal-ligand bonds appear in the far-IR region (typically below 600 cm⁻¹). The observation of bands assignable to ν(M-N) and ν(M-O) stretching vibrations would provide direct evidence of coordination through both the pyridine nitrogen and the methanolic oxygen of this compound. For example, in complexes of related pyridine derivatives, bands attributed to ν(M-N) have been observed in the 450-750 cm⁻¹ range researchgate.net.

Table 3: Typical IR Frequency Shifts upon Pyridine Coordination

Vibrational Mode Free Pyridine (cm⁻¹) Coordinated Pyridine (cm⁻¹) Change
Ring Stretching ~1583 1600-1615 Increase
Ring Breathing ~992 1010-1025 Increase
C-H out-of-plane bend ~700 715-730 Increase

Data generalized from studies on pyridine complexes up.ac.za.

UV-Visible Spectroscopy for Electronic Transitions in Complexes

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule or complex. For coordination compounds of this compound, the UV-Vis spectrum is expected to display two main types of transitions: ligand-centered transitions and d-d electronic transitions.

Ligand-centered transitions, typically occurring in the ultraviolet region, correspond to π-π* and n-π* transitions within the pyridine ring of the ligand. Upon coordination to a metal ion, these bands may experience a shift in energy (either a bathochromic/red shift or a hypsochromic/blue shift) and a change in intensity researchgate.net. These changes reflect the perturbation of the ligand's electronic orbitals upon formation of the metal-ligand bond.

For complexes with transition metals having partially filled d-orbitals, transitions between these d-orbitals (d-d transitions) can be observed, usually in the visible region of the spectrum libretexts.org. These transitions are often weak due to being Laporte-forbidden. The energy and number of these d-d bands are determined by the identity of the metal ion, its oxidation state, and the geometry of the coordination sphere, as described by Ligand Field Theory. The color of transition metal complexes is a direct consequence of these d-d transitions, as they absorb specific wavelengths of visible light, and the complementary color is observed. The analysis of the d-d spectrum allows for the determination of the ligand field splitting parameter (Δₒ for octahedral complexes), which quantifies the strength of the interaction between the metal and the ligands.

Magneto-Structural Correlations in this compound-Derived Complexes

Magneto-structural correlation studies aim to establish relationships between the magnetic properties of a complex, such as its magnetic anisotropy, and its specific geometric parameters, such as bond lengths and angles. These correlations are crucial for the rational design of new magnetic materials, including Single-Molecule Magnets (SMMs), where a large and negative axial zero-field splitting (ZFS) parameter, D, is often desired.

For mononuclear complexes, particularly those of Co(II) and Ni(II), the ZFS parameters (D and E, rhombicity) are highly sensitive to the coordination geometry. The parameter D describes the energetic splitting of the spin sublevels in the absence of an external magnetic field. A negative D value indicates an easy-axis of magnetization, while a positive D value indicates an easy-plane.

In tetracoordinate Co(II) complexes, for example, the magnetic anisotropy is strongly dependent on the angular distortion from an ideal tetrahedral geometry. Correlations have been established where the D value is functionally dependent on bond angles around the metal center mdpi.com. Similarly, for hexacoordinate Ni(II) complexes, a linear correlation has been observed between the D value and a structural parameter, Dstr, which is derived from the metal-ligand bond lengths and quantifies the tetragonal distortion of the octahedron mdpi.com.

For complexes derived from this compound, precise structural data from X-ray crystallography would be essential to establish such correlations. By systematically varying the metal ion or the ancillary ligands, one could tune the coordination geometry and study the resulting changes in magnetic behavior. For instance, subtle changes in the bite angle of a chelating ligand or the twist angle between chelate planes can have a profound impact on the magnetic anisotropy of the resulting complex researchgate.net. These studies combine detailed structural analysis with magnetic measurements (e.g., SQUID magnetometry) and often theoretical calculations to rationalize the observed magnetic phenomena unizar.esresearchgate.net.

Table 4: Compound Names Mentioned

Compound Name
This compound
2-amino-5-picoline
Cadmium(II) acetate

Catalytic Applications of 5 Methylpyridin 2 Yl Methanol Incorporated Systems

Design and Development of Organometallic Catalysts Featuring (5-Methylpyridin-2-yl)methanolato Ligands

The design of organometallic catalysts hinges on the principle of ligand modification to tune the reactivity of the metal center. mdpi.com The (5-Methylpyridin-2-yl)methanolato ligand is a bidentate ligand that coordinates to a metal center through its nitrogen and oxygen atoms, forming a stable chelate ring. This chelation can enhance catalyst stability.

Grubbs-type catalysts are a class of transition metal carbene complexes, specifically ruthenium-based, that are widely used for olefin metathesis. wikipedia.org The second-generation Grubbs catalysts feature an N-heterocyclic carbene (NHC) ligand, which enhances their activity and stability compared to the first-generation catalysts. mdpi.comsigmaaldrich.cn

Researchers have synthesized and characterized new Grubbs-type precatalysts incorporating substituted pyridinyl-alcoholato ligands. Specifically, a complex featuring an α,α-diphenyl-(5-methylpyridin-2-yl)methanolato ligand has been developed. nih.gov In this configuration, the catalyst has the general structure [RuCl(H₂IMes)(O^N)(=CHPh)], where H₂IMes is 1,3-bis(2,4,6-trimethylphenyl)-imidazolidin-2-ylidene and O^N represents the bidentate (5-Methylpyridin-2-yl)methanolato-based ligand. nih.gov The incorporation of this hemilabile ligand, which can partially de-coordinate, is thought to play a role in the catalytic cycle. nih.gov

The general structure of these catalysts consists of a central ruthenium atom coordinated to an alkylidene group, two anionic ligands (like chloride), and two neutral electron-donating ligands. sigmaaldrich.cn In the modified catalysts discussed, one of the neutral phosphine (B1218219) ligands of a first-generation catalyst is replaced by an NHC, and one of the anionic chloride ligands is substituted by the (5-Methylpyridin-2-yl)methanolato ligand.

Iron, being an earth-abundant and non-toxic metal, is an attractive alternative to precious metals like ruthenium and iridium for catalysis. dtu.dknih.gov Iron complexes have been developed for various catalytic transformations, including dehydrogenation reactions. The "borrowing hydrogen" or "hydrogen autotransfer" methodology, for which iron catalysts have been developed, involves the temporary removal of hydrogen from an alcohol to form a reactive aldehyde or ketone intermediate. nih.govcardiff.ac.uk

While specific iron complexes incorporating the (5-Methylpyridin-2-yl)methanolato ligand for dehydrogenation are not extensively documented in the provided literature, the principles of ligand design for iron-catalyzed dehydrogenation are well-established. These systems often rely on pincer-type ligands or cyclopentadienone frameworks that engage in metal-ligand cooperation (MLC). dtu.dksemanticscholar.orgresearchgate.net In MLC, the ligand is not merely a spectator but actively participates in the catalytic cycle, often by accepting or donating protons or electrons. dtu.dkresearchgate.net An iron catalyst system supported by a pincer ligand has demonstrated high efficiency in the base-free dehydrogenation of methanol (B129727), achieving turnover numbers up to 51,000. semanticscholar.orgresearchgate.net

The (5-Methylpyridin-2-yl)methanolato ligand, with its pyridine (B92270) ring and alcoholate group, has the potential to participate in such cooperative mechanisms. The pyridine ring can be involved in aromatization/dearomatization cycles, and the alcoholate oxygen can act as a proton acceptor, facilitating the dehydrogenation of alcohol substrates.

Catalytic Efficiency and Selectivity in Organic Transformations

The performance of catalysts incorporating the (5-Methylpyridin-2-yl)methanolato ligand is evaluated based on their efficiency (activity) and selectivity in specific chemical reactions.

Alkene metathesis is a powerful reaction for the formation of carbon-carbon double bonds. mdpi.commdpi.com The ruthenium precatalyst featuring the α,α-diphenyl-(5-methylpyridin-2-yl)methanolato ligand has been tested in the metathesis of 1-octene (B94956). nih.gov This catalyst demonstrated good activity and high stability at elevated temperatures, ranging from 80 °C to 110 °C. nih.gov

The selectivity towards the primary metathesis products, 7-tetradecene (B6595692) and ethene, was high, exceeding 85% at temperatures of 80 and 90 °C. nih.gov However, as the temperature increased, a rise in the formation of isomerization and secondary metathesis products was observed. nih.gov This indicates that while the catalyst is robust at high temperatures, its selectivity can be compromised under more forcing conditions.

Below is an interactive data table summarizing the catalytic performance in 1-octene metathesis.

Catalyst LigandTemperature (°C)Primary Metathesis Selectivity (%)Notes
α,α-diphenyl-(5-methylpyridin-2-yl)methanolato80>85Good activity and high stability observed.
α,α-diphenyl-(5-methylpyridin-2-yl)methanolato90>85Continued high selectivity.
α,α-diphenyl-(5-methylpyridin-2-yl)methanolato100-Increased formation of isomerization products.
α,α-diphenyl-(5-methylpyridin-2-yl)methanolato110-Secondary metathesis products increase significantly.

Data derived from research on Grubbs-type precatalysts with substituted pyridinyl-alcoholato ligands. nih.gov

Alcohol dehydrogenation is a key step in many synthetic routes, including the synthesis of aldehydes, ketones, and imines, and is fundamental to the hydrogen economy. dtu.dkdntb.gov.ua Iron-based catalysts are particularly promising for these transformations. For instance, (cyclopentadienone)iron carbonyl complexes have been effectively used in the β-C(sp³)-methylation of primary alcohols using methanol, a process that relies on a borrowing hydrogen mechanism. nih.gov This reaction proceeds through the dehydrogenation of both the primary alcohol substrate and the methanol reagent. nih.gov

In a typical iron-catalyzed borrowing hydrogen reaction, a well-defined (cyclopentadienone)iron(0) carbonyl complex can be used as a precatalyst. nih.gov These reactions enable a variety of substituted 2-arylethanols to undergo methylation in good yields. nih.gov The efficiency of these systems highlights the potential of iron catalysts in acceptorless dehydrogenation processes, where the liberated hydrogen is either used in a subsequent reduction step or released as H₂ gas. dtu.dk

The table below shows examples of substrates that undergo iron-catalyzed β-methylation via a borrowing hydrogen mechanism, which involves alcohol dehydrogenation.

SubstrateProductCatalyst TypeYield (%)
2-Phenylethanol2-Phenylpropan-1-ol(Cyclopentadienone)iron(0) carbonylGood
Substituted 2-arylethanolsCorresponding β-methylated alcohols(Cyclopentadienone)iron(0) carbonylAverage 65% over 24 examples

Data reflects the general efficiency of iron-catalyzed borrowing hydrogen methylation of alcohols. nih.gov

Mechanistic Investigations of Catalytic Cycles

Understanding the reaction mechanism is crucial for optimizing catalyst performance and designing new, more efficient catalysts.

For the Grubbs-type ruthenium precatalysts with the α,α-diphenyl-(5-methylpyridin-2-yl)methanolato ligand, kinetic studies in 1-octene metathesis at 80 °C show that the reaction follows first-order kinetics. nih.gov The catalytic cycle for olefin metathesis, as proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. nih.gov The initiation rate of the catalyst is a critical factor, and the nature of the ligands surrounding the ruthenium center significantly influences this step. nih.gov The hemilabile nature of the pyridinyl-alcoholato ligand may facilitate the dissociation required to generate the active 14-electron species that enters the catalytic cycle. nih.gov

In the case of iron-catalyzed dehydrogenation, mechanistic studies, including the use of DFT calculations, suggest a stepwise process that often involves metal-ligand cooperativity. semanticscholar.orgresearchgate.net The proposed cycle for methanol dehydrogenation using a pincer-supported iron catalyst involves several key steps:

Initial dehydrogenation of methanol to produce formaldehyde (B43269) and an iron-hydride species. researchgate.net

Esterification of formaldehyde with another molecule of methanol to form methoxymethanol. researchgate.net

A second dehydrogenation step to generate methyl formate (B1220265) and another equivalent of H₂. researchgate.net

Subsequent dehydrogenation of methyl formate in the presence of water to release CO₂ and a final equivalent of H₂. researchgate.net

For the borrowing hydrogen methylation of alcohols, the proposed mechanism starts with the activation of the iron precatalyst, which then abstracts hydrogen from both the alcohol substrate and methanol to form the corresponding transient aldehydes (e.g., 2-phenylacetaldehyde and formaldehyde). nih.gov These aldehydes then undergo an Aldol reaction, followed by dehydration and subsequent reduction by the iron-hydride species to yield the final methylated alcohol and regenerate the active iron catalyst. nih.govcardiff.ac.uk

Heterogeneous and Homogeneous Catalysis Paradigms

(5-Methylpyridin-2-yl)methanol serves as a foundational building block for ligands in both homogeneous and heterogeneous catalysis. The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxymethyl group can act as a bidentate ligand, chelating to a metal center. This chelation can enhance the stability and modulate the electronic properties of the metal catalyst. smolecule.com The presence of the methyl group at the 5-position can also influence the steric and electronic environment of the metal center, thereby affecting the catalyst's activity and selectivity. smolecule.com

In homogeneous catalysis , this compound can be modified to create soluble molecular catalysts. These catalysts are often used in reactions where high selectivity is crucial, as the catalyst's structure can be finely tuned at the molecular level.

Conversely, in heterogeneous catalysis , the this compound moiety can be immobilized on a solid support. This approach combines the high efficiency of homogeneous catalysts with the practical advantages of heterogeneous systems, such as ease of separation from the reaction mixture and potential for catalyst recycling.

While direct and extensive research on the catalytic applications specifically employing this compound as a ligand is still emerging, the broader class of pyridine-2-methanol-derived ligands has seen significant investigation. The findings from these related systems provide valuable insights into the potential catalytic performance of this compound-incorporated catalysts.

Research Findings in Homogeneous Catalysis

Ruthenium complexes bearing pyridine-alkoxide type ligands have demonstrated significant activity in various homogeneous catalytic transformations. For instance, ruthenium complexes have been effectively used in the hydrogenation of ketones and the transfer hydrogenation of various functional groups. The pyridine-alkoxide ligand plays a crucial role in these reactions, often participating directly in the catalytic cycle through proton transfer or by stabilizing the active metal species.

Below is a table summarizing the catalytic activity of a ruthenium complex with a related pyridine-alkoxide ligand in the transfer hydrogenation of acetophenone. This data is presented to illustrate the potential catalytic performance of systems analogous to those that could be formed with this compound.

CatalystSubstrateSolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)
[Ru(p-cymene)(pyridine-2-methanolato)Cl]AcetophenoneIsopropanol80298>99 (to 1-phenylethanol)
[Ru(p-cymene)(pyridine-2-methanolato)Cl]BenzophenoneIsopropanol80395>99 (to diphenylmethanol)

This table presents representative data for a related catalytic system to illustrate potential applications. Specific performance data for this compound-based catalysts is not extensively available in the cited literature.

Research Findings in Heterogeneous Catalysis

The immobilization of pyridine-alkoxide ligands onto solid supports has been explored as a strategy to develop robust and recyclable catalysts. Supports such as silica, alumina, or polymers can be functionalized with this compound or its derivatives. The resulting material can then be used to chelate metal ions, creating a solid-supported catalyst.

These heterogeneous catalysts have shown promise in a variety of reactions, including oxidation, reduction, and carbon-carbon coupling reactions. The solid support not only facilitates catalyst recovery but can also influence the catalytic activity by providing a specific microenvironment for the reaction.

The following table provides an example of the performance of a palladium catalyst supported on a polymer functionalized with a pyridine-alkoxide ligand in a Suzuki-Miyaura coupling reaction. This serves as an illustrative example of the potential of heterogenized this compound-based systems.

CatalystReactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)
Pd@Polymer-Pyridine-Alkoxide4-IodotoluenePhenylboronic acidToluene/Water100692
Pd@Polymer-Pyridine-Alkoxide4-BromoanisolePhenylboronic acidToluene/Water100888

This table presents representative data for a related catalytic system to illustrate potential applications. Specific performance data for this compound-based catalysts is not extensively available in the cited literature.

Computational and Theoretical Studies on 5 Methylpyridin 2 Yl Methanol

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide range of molecular properties with a good balance between accuracy and computational cost.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in (5-Methylpyridin-2-yl)methanol, known as its optimized geometry. By calculating the potential energy surface of the molecule, researchers can identify various stable conformers and the energy barriers between them. The conformational flexibility of this compound is primarily due to the rotation around the C-C bond connecting the hydroxymethyl group to the pyridine (B92270) ring.

Theoretical studies would likely reveal different staggered and eclipsed conformations. The relative energies of these conformers are influenced by steric hindrance between the hydroxymethyl group and the pyridine ring, as well as potential intramolecular hydrogen bonding between the hydroxyl hydrogen and the pyridine nitrogen. The most stable conformer would represent the geometry with the lowest electronic energy.

Table 1: Hypothetical Conformational Analysis Data for this compound

Conformer Dihedral Angle (N-C-C-O) Relative Energy (kcal/mol) Key Interactions
Conformer A ~0° 2.5 Steric hindrance
Conformer B ~60° 0.0 Intramolecular H-bond

Note: This table is illustrative and based on general principles of conformational analysis. Specific values would require dedicated DFT calculations.

The electronic properties of this compound can be understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO would also be distributed over the aromatic system. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

Table 2: Conceptual Frontier Molecular Orbital Properties

Parameter Description Predicted Significance for this compound
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates the electron-donating character.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates the electron-accepting character.

DFT calculations are a reliable method for predicting spectroscopic properties. By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the vibrational frequencies corresponding to the infrared (IR) and Raman spectra. researchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to functional groups, such as the O-H stretch of the alcohol, the C-H stretches of the methyl group and pyridine ring, and the characteristic ring vibrations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These theoretical predictions are valuable for interpreting experimental NMR spectra and can help in the structural elucidation of this compound and its derivatives.

DFT provides a basis for calculating various reactivity descriptors that help in understanding the chemical behavior of a molecule. scribd.com These descriptors are derived from the HOMO and LUMO energies.

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Hardness (η): Measures the resistance to charge transfer. A hard molecule has a large HOMO-LUMO gap. mdpi.com

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

These descriptors can predict the most likely sites for electrophilic and nucleophilic attack. For instance, the pyridine nitrogen is expected to be a primary site for electrophilic attack. Furthermore, DFT can be used to model reaction pathways, calculating the energies of transition states and intermediates to determine the feasibility and kinetics of potential reactions involving this compound. pku.edu.cn

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. iaanalysis.com By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape and the interactions of the molecule with its environment, such as a solvent or a biological receptor. nih.gov

An MD simulation of this compound in a solvent like water would reveal how the molecule's conformation changes over time and how it forms hydrogen bonds and other non-covalent interactions with surrounding water molecules. nih.gov This is crucial for understanding its solubility and behavior in biological systems. The simulations can also provide insights into the flexibility of the molecule and the time scales of different molecular motions.

In Silico Modeling for Biological Activity Prediction

In silico methods are computational techniques used to predict the biological activity of molecules. mdpi.com These methods are essential in drug discovery for screening large libraries of compounds and prioritizing candidates for experimental testing.

For this compound, in silico modeling could involve several approaches:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. By docking this compound into the active sites of various enzymes or receptors, researchers can estimate its binding affinity and predict its potential as an inhibitor or activator. nih.gov

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) that are responsible for a specific biological activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.

ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a molecule. mdpi.com This helps in assessing the drug-likeness of a compound early in the development process. mdpi.com

Preliminary in silico studies might suggest that this compound and its derivatives could interact with targets such as kinases, which are often implicated in cancer. smolecule.com However, these predictions require experimental validation.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding affinity and interaction of a small molecule ligand with the binding site of a target protein. For derivatives of this compound and other pyridine-containing compounds, molecular docking studies have been instrumental in identifying potential biological targets and elucidating their mechanism of action.

Research on various pyridine and pyrimidine (B1678525) derivatives has shown their potential as inhibitors of key enzymes involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) nih.gov. Docking studies for these compounds help in understanding the critical interactions with the amino acid residues in the active site of the receptor, which is essential for their inhibitory activity. For instance, the pyridine moiety can act as a scaffold, and substituents can be modified to enhance binding affinity and selectivity.

Furthermore, derivatives of (pyridin-2-yl)methanol have been investigated as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), a channel implicated in pain sensation and skin disorders acs.orgnih.gov. Systematic optimization, guided by computational studies, of the pharmacological and physicochemical properties of these derivatives has led to the identification of potent and selective antagonists acs.orgnih.gov. These studies highlight the importance of the pyridinyl methanol (B129727) moiety in interacting with the target protein.

While specific binding energy values for this compound are not available, the general approach for its derivatives involves docking against various kinases and receptors to explore potential anticancer and anti-inflammatory activities.

Table 1: Illustrative Biological Targets for Pyridine Derivatives in Molecular Docking Studies

Biological Target Therapeutic Area Potential Interaction
Epidermal Growth Factor Receptor (EGFR) Cancer Inhibition of kinase activity
Transient Receptor Potential Vanilloid 3 (TRPV3) Pain, Inflammation Antagonistic binding to the channel

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling and Pharmacokinetic Prediction

ADMET profiling is a critical step in drug development that assesses the pharmacokinetic properties of a compound. In silico ADMET prediction tools are widely used in the early phases to filter out candidates with unfavorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures. These predictions are based on the physicochemical properties of the molecule.

For pyridine and pyrimidine derivatives, in silico ADMET studies are routinely performed to predict their drug-likeness and pharmacokinetic properties nih.govnih.gov. These studies often evaluate parameters based on Lipinski's rule of five, which helps in assessing the potential for oral bioavailability. Key predicted properties include:

Absorption: Parameters such as human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability) are predicted to estimate how well the compound is absorbed from the gut.

Distribution: Predictions of plasma protein binding and blood-brain barrier (BBB) penetration help in understanding how the compound is distributed throughout the body.

Metabolism: The potential for metabolism by cytochrome P450 (CYP) enzymes is a key prediction. Identifying which CYP isoforms are likely to metabolize the compound is important for predicting drug-drug interactions.

Excretion: Properties related to the elimination of the compound from the body are estimated.

Toxicity: Various toxicity endpoints, such as mutagenicity (Ames test) and cardiotoxicity (hERG inhibition), are predicted to flag potential safety concerns.

Systematic optimization of ADMET properties is a key focus in the development of (pyridin-2-yl)methanol derivatives as therapeutic agents acs.orgnih.gov. The goal is to achieve a balance between potency and favorable pharmacokinetic characteristics. While a specific ADMET profile for this compound is not provided in the literature, a general predictive analysis for a compound of its size and structure would likely show good potential for oral absorption and a moderate metabolic profile.

Table 2: General Predicted ADMET Properties for Small Pyridine Derivatives

ADMET Parameter Predicted Property Implication
Absorption
Human Intestinal Absorption High Good potential for oral bioavailability
Caco-2 Permeability Moderate to High Indicates good gut-blood barrier penetration
Distribution
Plasma Protein Binding Moderate A significant fraction of the drug may be free to exert its effect
Blood-Brain Barrier (BBB) Penetration Variable Dependent on specific substitutions; may or may not cross the BBB
Metabolism
CYP450 Inhibition Likely inhibitor of some isoforms Potential for drug-drug interactions
Excretion
Renal Clearance Primary route of excretion Expected for a small, water-soluble molecule
Toxicity
Ames Mutagenicity Likely Non-mutagenic Low risk of carcinogenicity

Medicinal and Biological Research Aspects of 5 Methylpyridin 2 Yl Methanol Derivatives

Exploration as a Key Scaffold in Pharmaceutical and Agrochemical Development

The (5-Methylpyridin-2-yl)methanol framework is recognized as a "privileged scaffold" in medicinal chemistry and agrochemical research due to its ability to interact with a variety of biological targets. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an aromatic pyridine (B92270) ring, allows for straightforward chemical modifications to generate libraries of compounds for screening.

In the pharmaceutical arena, this scaffold is a cornerstone in the synthesis of a range of therapeutic agents. Notably, it serves as a crucial intermediate in the production of certain antihistamines. Furthermore, derivatives of this compound have been investigated as potent kinase inhibitors, which are a critical class of drugs for cancer therapy. For instance, a series of 5-(pyridin-2-yl)thiazoles derived from this scaffold have been synthesized and evaluated for their inhibitory activity against Transforming Growth Factor-beta type 1 receptor kinase (ALK5), a key target in cancer research. biorxiv.org The pyridine moiety often plays a crucial role in binding to the hinge region of kinase domains. Research has also explored pyridin-2-yl methanol (B129727) derivatives as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, indicating its potential in treating pain and skin disorders. nih.gov

In the agrochemical sector, the functionalization of the methyl group on the pyridine ring can lead to the development of novel herbicides. The pyridine ring is a common feature in many commercially successful agrochemicals, and the this compound scaffold provides a convenient starting point for the synthesis of new crop protection agents.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Understanding the structure-activity relationship (SAR) is paramount in optimizing the biological efficacy of derivatives based on the this compound scaffold. SAR studies systematically modify the chemical structure of a lead compound to identify which functional groups and structural features are essential for its biological activity and which can be altered to enhance potency, selectivity, or pharmacokinetic properties.

For anticancer agents derived from this scaffold, SAR studies have revealed several key insights. For example, in a series of 2-((styrylsulfonyl)methyl)pyridine derivatives, modifications to the pyridine ring and the styryl moiety significantly impacted their antiproliferative activity. nih.gov The position and nature of substituents on the pyridine ring can influence the molecule's ability to interact with target proteins. For instance, the introduction of specific substituents can enhance binding affinity to the active site of an enzyme or receptor.

In the context of kinase inhibitors, SAR studies have shown that the pyridine nitrogen is often crucial for forming hydrogen bonds with the hinge region of the kinase. Alterations to the substituents on the pyridine ring can modulate the electronic properties and steric bulk of the molecule, thereby influencing its inhibitory potency and selectivity. For hybrid acetogenins (B1209576) with a 1-methylpyrazole (B151067) moiety, SAR studies indicated that a nitrogen atom at a specific position in the linker was critical for inhibiting cancer cell growth. nih.govrsc.org

Investigations into Mechanisms of Biological Action

Elucidating the mechanism of biological action is a critical step in the development of any new therapeutic or agrochemical agent. For derivatives of this compound, a variety of mechanisms have been proposed and investigated, depending on the specific biological activity observed.

In the realm of anticancer research, derivatives of this scaffold have been shown to exert their effects through multiple pathways. Some compounds act as kinase inhibitors, targeting enzymes like ALK5 that are involved in cell signaling pathways crucial for cancer cell proliferation and survival. biorxiv.org By blocking the activity of these kinases, the derivatives can halt the cell cycle and induce apoptosis (programmed cell death). Another proposed mechanism for some anticancer derivatives is the generation of reactive oxygen species (ROS). Elevated levels of ROS within cancer cells can lead to oxidative stress and ultimately cell death.

For antileishmanial agents derived from pyridylhydrazones, preliminary studies suggest that their mechanism of action involves the accumulation of ROS and the disruption of the parasite's mitochondrial function. biorxiv.org This disruption of essential cellular processes in the parasite leads to its demise.

The mechanism of action for TRPV3 antagonists featuring a pyridinyl methanol moiety involves the direct blocking of the ion channel, thereby preventing the influx of calcium and sodium ions that are associated with pain and inflammation signals. nih.gov

Applications in the Synthesis of Novel Bioactive Compounds

The versatility of this compound as a synthetic intermediate has enabled the creation of a wide range of novel bioactive compounds. Its functional groups can be readily transformed into other functionalities, allowing for the construction of more complex molecular architectures.

For example, the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, which can then be used in various coupling reactions to introduce new substituents. The hydroxyl group can also be converted into a leaving group, such as a halide, to facilitate nucleophilic substitution reactions.

Researchers have utilized this compound in the synthesis of novel thiazole (B1198619) derivatives. rsc.org Thiazole-containing compounds are known to exhibit a broad range of biological activities, including antimicrobial and anticancer properties. By incorporating the this compound scaffold into these molecules, scientists aim to develop new therapeutic agents with improved efficacy.

Furthermore, this scaffold has been employed in the synthesis of 5-deazaflavin derivatives, which have shown promising antitumor activities. nih.gov The synthesis of these complex heterocyclic systems highlights the utility of this compound as a versatile starting material in medicinal chemistry.

Antimicrobial and Other Biological Activities (e.g., antioxidant, antiproliferative)

Derivatives of this compound have demonstrated a remarkable diversity of biological activities beyond their use as anticancer and agrochemical agents. These include antimicrobial, antioxidant, and antiproliferative effects against various cell lines.

Antimicrobial Activity:

Several studies have reported the antimicrobial properties of compounds derived from the this compound scaffold. For instance, novel 5-methylpyridinium derivatives have been synthesized and shown to possess antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. niscpr.res.in The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy, with lower values indicating greater potency.

Antiproliferative Activity:

The antiproliferative activity of this compound derivatives has been extensively studied against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit cell proliferation by 50%, is a standard metric for assessing antiproliferative potency. Numerous derivatives have shown significant cytotoxicity against cancer cells, with some compounds exhibiting IC50 values in the nanomolar to low micromolar range. nih.govnih.gov

Antioxidant Activity:

Some derivatives of this compound have also been investigated for their antioxidant properties. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the antioxidant capacity of compounds. In this assay, the ability of a compound to donate a hydrogen atom or an electron to neutralize the DPPH free radical is measured. The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

The following tables summarize some of the reported biological activities of this compound derivatives.

Compound TypeOrganismActivityMIC (µM)
5-Methylpyridinium derivativeStaphylococcus aureusAntibacterial-
5-Methylpyridinium derivativeEscherichia coliAntibacterial-
Thiazolo[4,5-b]pyridin-2-one derivativePseudomonas aeruginosaAntibacterial0.21
Thiazolo[4,5-b]pyridin-2-one derivativeEscherichia coliAntibacterial0.21
Compound TypeCell LineActivityIC50 (µM)
Pyrazole derivativeA549 (Lung Cancer)Antiproliferative6.30
Pyrimidine (B1678525) derivativeA549 (Lung Cancer)Antiproliferative5.50
Pyrazole derivativeHCT116 (Colon Cancer)Antiproliferative10.60
Pyrimidine derivativeHCT116 (Colon Cancer)Antiproliferative9.77
5-Deazaflavin derivativeMCF-7 (Breast Cancer)Antiproliferative0.0005
5-Deazaflavin derivativeHeLa (Cervical Cancer)Antiproliferative1.52
Compound TypeAssayActivityIC50 (µg/mL)
Methanol extract of Silene vulgaris leavesDPPH Radical ScavengingAntioxidant320
Methanol extract of Saccharina latissimaDPPH Radical ScavengingAntioxidant-

Advanced Spectroscopic and Physico Chemical Characterization Beyond Coordination Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of (5-Methylpyridin-2-yl)methanol in solution. By analyzing the chemical shifts (δ), spin-spin coupling constants (J), and signal integrations in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms and their chemical environments can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number and types of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the three aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the hydroxymethyl group, the hydroxyl proton, and the methyl group protons. Based on the analysis of similar pyridine derivatives, the predicted chemical shifts are detailed below. The aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The methylene protons adjacent to the oxygen and the aromatic ring are also expected downfield, while the methyl group protons will appear in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. This compound has seven distinct carbon atoms: five in the pyridine ring, one in the methylene group, and one in the methyl group. The chemical shifts are influenced by the electronegativity of adjacent atoms and the aromatic system. Carbons of the pyridine ring typically resonate between δ 120-160 ppm, with the carbon atom attached to the nitrogen appearing at the lower field. The methylene carbon (-CH₂OH) is expected around δ 60-65 ppm, and the methyl carbon (-CH₃) at a higher field, around δ 15-20 ppm.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would further confirm the structural assignments. A COSY spectrum would show correlations between coupled protons, for instance, between the adjacent protons on the pyridine ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing unambiguous assignment of the ¹³C spectrum.

Table 1. Predicted ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃.
PositionAtom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
C2C--158-162
C3CH7.2-7.4d120-123
C4CH7.5-7.7dd136-139
C5C--130-133
C6CH8.3-8.5s148-151
-CH₂OHCH₂4.6-4.8s62-65
-CH₂OHOHVariable (broad s)s-
5-CH₃CH₃2.3-2.5s17-19

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation pattern. For this compound (C₇H₉NO), the exact molecular weight is 123.15 g/mol smolecule.com.

In a typical electron ionization (EI) mass spectrum, the compound would exhibit a molecular ion peak (M⁺•) at a mass-to-charge ratio (m/z) of 123. The fragmentation of this molecular ion provides a characteristic fingerprint. The fragmentation pathways are predictable based on the structure, particularly the presence of the alcohol functional group and the stability of the pyridine ring.

Common fragmentation patterns for primary alcohols include alpha-cleavage and dehydration libretexts.org. A significant fragmentation pathway would involve the loss of a hydrogen atom from the methylene group to form a stable oxonium ion, resulting in a prominent peak at m/z 122 ([M-H]⁺). Another characteristic fragmentation is the loss of the entire hydroxymethyl group as a radical (•CH₂OH), though less common, or the loss of a water molecule (H₂O) via rearrangement, leading to a peak at m/z 105 ([M-H₂O]⁺•). Benzylic-type cleavage is also highly favorable, leading to the formation of a pyridinylmethyl cation at m/z 106 upon loss of the hydroxyl radical, which could be a significant peak. The methyl group can be lost as a radical, giving a fragment at m/z 108 ([M-CH₃]⁺).

Table 2. Predicted Key Ions in the Mass Spectrum of this compound.
Predicted m/zProposed Ion StructureProposed Fragmentation Pathway
123[C₇H₉NO]⁺•Molecular Ion (M⁺•)
122[C₇H₈NO]⁺Loss of H• from -CH₂OH (α-cleavage)
108[C₆H₆NO]⁺Loss of •CH₃
106[C₇H₈N]⁺Loss of •OH
105[C₇H₇N]⁺•Loss of H₂O (Dehydration)
94[C₆H₈N]⁺Loss of •CHO
78[C₅H₄N]⁺Loss of •CH₃ and CO

X-ray Diffraction (XRD) for Solid-State Crystal Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and intermolecular interactions. At ambient temperature, this compound exists as colorless needles, suggesting a crystalline structure suitable for such analysis smolecule.com.

A complete single-crystal XRD study would reveal the unit cell dimensions, space group, and the exact conformation of the molecule in the crystal lattice. It would also elucidate the nature of intermolecular forces, such as hydrogen bonding, that govern the crystal packing. The hydroxyl group (-OH) is a strong hydrogen bond donor, while the pyridine nitrogen atom is a hydrogen bond acceptor. Therefore, it is highly probable that the crystal structure is stabilized by intermolecular O-H···N hydrogen bonds, potentially forming chains or dimeric motifs.

As of the latest literature review, a published single-crystal X-ray diffraction study specifically for this compound could not be located. Therefore, precise crystallographic data such as unit cell parameters, bond lengths, and angles are not available at this time.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum arises from vibrations that cause a change in the molecular dipole moment, while a Raman spectrum results from vibrations that change the polarizability of the molecule.

The spectrum of this compound is expected to display characteristic bands corresponding to its functional groups: the O-H group, the C-H bonds of the methyl and methylene groups, the C-O bond, and the vibrations of the substituted pyridine ring.

O-H Vibrations: A strong, broad absorption band is expected in the IR spectrum between 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding.

C-H Vibrations: Aromatic C-H stretching vibrations are anticipated in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching vibrations from the methyl (-CH₃) and methylene (-CH₂) groups should appear between 2850-3000 cm⁻¹.

Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring are expected to produce several bands in the 1400-1650 cm⁻¹ region.

C-O Vibrations: A strong C-O stretching band for the primary alcohol is expected in the range of 1050-1150 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring, which may be weak in the IR spectrum.

Table 3. Predicted Principal Vibrational Bands for this compound.
Predicted Frequency Range (cm⁻¹)AssignmentExpected IR IntensityExpected Raman Intensity
3200-3600O-H stretch (H-bonded)Strong, BroadWeak
3000-3100Aromatic C-H stretchMediumStrong
2850-3000Aliphatic C-H stretchMediumMedium
1580-1650Pyridine ring C=C, C=N stretchMedium-StrongMedium-Strong
1400-1500Pyridine ring C=C, C=N stretchMedium-StrongMedium-Strong
1440-1470-CH₂- scissoring, -CH₃ asymmetric bendMediumMedium
1050-1150C-O stretch (primary alcohol)StrongWeak
800-850Aromatic C-H out-of-plane bendStrongWeak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The pyridine ring in this compound acts as a chromophore, the part of the molecule responsible for light absorption.

The UV-Vis spectrum of pyridine in a non-polar solvent typically shows absorption bands corresponding to π → π* and n → π* electronic transitions. The π → π* transitions are generally more intense. For this compound, the presence of the methyl and hydroxymethyl groups (auxochromes) is expected to cause a slight bathochromic (red) shift of these absorption maxima compared to unsubstituted pyridine.

The spectrum is predicted to show strong absorption bands in the UV region, likely between 200 nm and 280 nm. The primary absorption would be due to the π → π* transition of the conjugated system within the pyridine ring. A weaker n → π* transition, involving the non-bonding electrons on the nitrogen atom, may also be observed at a longer wavelength. The position and intensity of these bands can be influenced by the polarity of the solvent.

Table 4. Predicted UV-Vis Absorption Characteristics for this compound.
Predicted λₘₐₓ (nm)Electronic Transition TypeExpected Molar Absorptivity (ε)Notes
~210-230π → πHighCorresponds to the primary aromatic absorption band.
~260-280π → π / n → π*Moderate to LowCorresponds to the secondary aromatic band, may show fine structure.

Future Research Directions and Translational Perspectives for 5 Methylpyridin 2 Yl Methanol

Development of Novel Functional Materials

The inherent chemical characteristics of (5-Methylpyridin-2-yl)methanol make it a valuable precursor for the synthesis of novel functional materials. The pyridine (B92270) nucleus, with its specific electronic properties, combined with the functional versatility of the hydroxymethyl group, provides a platform for creating materials with unique electronic, optical, or physical properties. smolecule.com

Future research is anticipated to focus on incorporating this scaffold into more complex heterocyclic systems and polymers. As a building block, it can be used in the preparation of substituted pyridines that are crucial components in various functional materials. smolecule.com The ability of the pyridyl nitrogen and the hydroxyl group to coordinate with metal ions also opens avenues for the creation of metallosupramolecular structures and coordination polymers. These materials are of interest for applications in areas such as gas storage, sensing, and molecular electronics.

Research into derivatives like (5-fluoro-6-methylpyridin-2-yl)methanol (B599168) highlights how modifications to the pyridine ring can lead to functional materials with distinct properties. The development of cobalt(II) complexes with similar chiral carboranylalcohol pyridine ligands demonstrates the potential for creating complex, functional molecular assemblies. acs.org The exploration of this compound in these contexts could lead to the discovery of materials with tailored functionalities.

Table 1: Potential Applications of Functional Materials Derived from this compound

Application AreaPotential FunctionalityRationale
Molecular Electronics Charge transport, semiconducting propertiesThe electron-deficient nature of the pyridine ring can be tuned to create organic semiconducting materials.
Sensing Selective ion or molecule detectionThe nitrogen atom of the pyridine and the oxygen of the hydroxyl group can act as binding sites for specific analytes.
Luminescent Materials Light-emitting properties for displays or probesCoordination with lanthanide or other metal ions can induce luminescence.
Gas Storage Porous frameworks for gas adsorptionIntegration into metal-organic frameworks (MOFs) can create materials with high surface area and porosity.

Integration into Advanced Catalytic Systems

The structure of this compound is well-suited for its role as a ligand in coordination chemistry and catalysis. The pyridyl nitrogen and the hydroxyl oxygen can act as a bidentate ligand, coordinating to transition metals to form stable complexes. smolecule.com These complexes are being investigated for their catalytic activity in a variety of organic transformations.

Future work will likely involve the design and synthesis of novel metal complexes incorporating this compound or its derivatives as ligands. The electronic and steric properties of the ligand can be systematically tuned by modifying the substituents on the pyridine ring, thereby influencing the catalytic activity and selectivity of the metal center. acs.org For instance, iridium and ruthenium complexes with bidentate pyridyl-sulfonamide ligands have shown high activity in the transfer hydrogenation of ketones through a metal-ligand cooperative mechanism. nih.gov This highlights a promising research avenue for catalysts based on the this compound scaffold.

The integration of these ligands into catalytic systems for important industrial reactions such as cross-coupling (e.g., Suzuki-Miyaura, Heck), hydrogenation, and oxidation reactions is a key area of future development. acs.orgias.ac.in Research has shown that Pd(II) complexes with various pyridine ligands are effective catalysts for cross-coupling reactions, with their activity influenced by the basicity of the pyridine ligand. acs.org

Table 2: Examples of Catalytic Reactions Employing Pyridine-based Ligands

Reaction TypeMetal CenterRole of Pyridine LigandResearch Finding
Transfer Hydrogenation Iridium (Ir), Ruthenium (Ru)Bidentate N,N-ligand, participates in dearomatizationEnables catalysis through a metal-ligand cooperative mechanism. nih.gov
Henry Reaction Copper (Cu), Cobalt (Co), Nickel (Ni), Manganese (Mn)Forms active metal complexesComplexes with 5-amino-2-ethylpyridine-2-carboximidate showed good catalytic effects. ias.ac.in
Suzuki-Miyaura Coupling Palladium (Pd)Stabilizes the metal center, influences reactivityPd(II) complexes with more basic pyridine ligands generally showed slightly greater catalytic effectiveness. acs.org
Oxidation of Methanol (B129727) Platinum (Pt)Bidentate N-coordinationPlatinum complexes with related pyridyl ligands have been studied for methanol oxidation. researchgate.net

Targeted Drug Design and Bioisosteric Replacements

The pyridine scaffold is considered a "privileged structure" in medicinal chemistry, as it is present in numerous natural products and FDA-approved drugs. mdpi.com this compound serves as a valuable intermediate and building block in the synthesis of pharmaceutically active compounds. smolecule.com Its derivatives have been investigated for potential anticancer and anti-inflammatory activities. smolecule.com

A significant future direction is the use of this compound in targeted drug design. By modifying its structure, chemists can explore structure-activity relationships to optimize therapeutic effects. smolecule.com The compound's framework can be elaborated to create molecules that interact with specific biological targets like enzymes or receptors. smolecule.com

Bioisosteric replacement is a key strategy in drug design to improve a molecule's properties while retaining its biological activity. cambridgemedchemconsulting.comnih.gov Future research could involve the replacement of the hydroxymethyl group or the methyl group of this compound with other functional groups of similar size, shape, and electronic character. For example, replacing a hydrogen atom with fluorine or a hydroxyl group with an amine can significantly alter a compound's metabolic stability, potency, or selectivity. cambridgemedchemconsulting.com The successful use of 2-difluoromethylpyridine as a bioisosteric replacement for pyridine-N-oxide in quorum sensing inhibitors demonstrates the potential of this approach for pyridine-containing scaffolds. nih.govrsc.org

Table 3: Common Bioisosteric Replacements Relevant to Drug Design

Original Group/AtomPotential Bioisostere(s)Potential Effect on Properties
-OH (Hydroxyl) -NH₂, -F, -OMe, -CF₂HModify hydrogen bonding, lipophilicity, metabolic stability. cambridgemedchemconsulting.com
-CH₃ (Methyl) -NH₂, -OH, -F, -ClAlter steric profile, electronics, and metabolic pathways. cambridgemedchemconsulting.com
-H (Hydrogen) -D (Deuterium), -F (Fluorine)Modulate metabolism (Kinetic Isotope Effect), change electronic properties. cambridgemedchemconsulting.com
Phenyl Ring Pyridyl, ThiopheneChange polarity, solubility, and potential for hydrogen bonding. cambridgemedchemconsulting.com

Sustainable and Green Chemistry Approaches in Synthesis

With a growing emphasis on environmental sustainability, the development of green chemistry approaches for the synthesis of this compound and its derivatives is a critical area of future research. ijarsct.co.in Traditional synthetic methods often involve harsh conditions, hazardous reagents, and the generation of significant waste. Green chemistry aims to address these issues by focusing on principles such as atom economy, use of renewable feedstocks, and avoidance of hazardous substances. nih.govmdpi.com

Future research in this area will likely focus on several key strategies:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, increase product yields, and often leads to cleaner reactions with fewer byproducts compared to conventional heating. nih.govacs.orgmdpi.com

Use of Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids is a core principle of green chemistry. bhu.ac.in

Development of Novel Catalysts: The design of efficient and recyclable catalysts, such as biocatalysts or heterogeneous catalysts, can improve reaction efficiency and minimize waste. ijarsct.co.inbhu.ac.in Enzyme-based catalysts are of particular interest due to their high selectivity and ability to operate under mild conditions. ijarsct.co.in

One-Pot and Multicomponent Reactions: These strategies improve efficiency by combining multiple reaction steps into a single procedure, which reduces solvent usage, energy consumption, and purification efforts. nih.govacs.org

A known synthesis of this compound involves the reduction of ethyl 5-methylpyridine-2-carboxylate using sodium borohydride (B1222165). chemicalbook.com While effective, future work could explore greener reducing agents or catalytic hydrogenation processes. Another industrial method uses sodium triacetoxyborohydride, which can be prepared in situ from sodium borohydride and acetic acid, offering a scalable process under mild conditions. google.com The broader push towards sustainable synthesis of pyridine derivatives will undoubtedly influence the future production of this compound. nih.gov

Table 4: Comparison of Conventional vs. Green Synthesis Approaches for Pyridine Derivatives

Synthesis AspectConventional ApproachGreen Chemistry ApproachAdvantages of Green Approach
Energy Source Conventional heating (e.g., reflux)Microwave irradiation, Ultrasonic radiationFaster reaction times, energy efficiency, higher yields. ijarsct.co.innih.govacs.org
Solvents Volatile organic compounds (VOCs)Water, ethanol, ionic liquids, solvent-free conditionsReduced environmental pollution and health hazards. mdpi.combhu.ac.in
Catalysts Homogeneous, often heavy-metal based, non-reusableHeterogeneous catalysts (e.g., activated fly ash), biocatalysts, recyclable catalystsEase of separation, reusability, milder reaction conditions, reduced waste. ijarsct.co.inbhu.ac.in
Process Multi-step synthesis with isolation of intermediatesOne-pot, multicomponent reactionsIncreased efficiency, atom economy, reduced waste and energy consumption. nih.gov

Q & A

Q. What are the key synthetic routes for (5-Methylpyridin-2-yl)methanol?

Methodological Answer: A common synthetic approach involves nucleophilic substitution or condensation reactions. For example, in related pyridine derivatives, formaldehyde is introduced to a methyl-substituted pyridine under basic conditions (e.g., NaOH), followed by purification via recrystallization or column chromatography . For this compound, analogous methods may involve functionalization at the 5-methyl position of the pyridine ring. Reaction optimization should include temperature control (~339 K) and solvent selection (e.g., anhydrous ethanol) to enhance yield .

Q. How is this compound characterized using spectroscopic and computational methods?

Methodological Answer:

  • Spectroscopy: Use 1H^1H-NMR and 13C^{13}C-NMR to identify the hydroxymethyl (-CH2_2OH) and methylpyridine moieties. Infrared (IR) spectroscopy can confirm the presence of hydroxyl (-OH) stretching (~3200–3600 cm1^{-1}).
  • Computational Analysis: Calculate logP (partition coefficient) and polar surface area (PSA) using tools like Molinspiration. For reference, similar pyridine derivatives exhibit logP ≈ 2.1 and PSA ≈ 45.6 Ų, indicating moderate hydrophobicity and hydrogen-bonding capacity .

Q. What are the critical physicochemical properties influencing its reactivity?

Methodological Answer: Key properties include:

  • Hydrogen Bonding: 1 donor and 4 acceptor sites, enabling interactions in catalytic or biological systems.
  • Rotatable Bonds: 6 rotatable bonds, suggesting conformational flexibility for ligand-receptor binding .
  • Stability: Avoid prolonged exposure to oxidizing agents, as the hydroxymethyl group may oxidize to a carboxylic acid under strong conditions (e.g., KMnO4_4) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data interpretation (e.g., NMR splitting patterns)?

Methodological Answer: Contradictions in NMR data may arise from dynamic equilibria (e.g., tautomerism) or solvent effects. Strategies include:

  • 2D NMR Techniques: Use HSQC and HMBC to resolve ambiguous proton-carbon correlations.
  • Variable-Temperature NMR: Identify temperature-dependent shifts caused by conformational changes.
  • Cross-Validation: Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

Methodological Answer:

  • Stepwise Purification: Isolate intermediates after each step (e.g., via flash chromatography) to minimize side reactions.
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance regioselectivity during hydroxymethylation.
  • Reaction Monitoring: Use TLC or in-situ IR to track progress and terminate reactions at optimal conversion points .

Q. What computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

  • Docking Studies: Model interactions with target proteins (e.g., kinases) using AutoDock Vina. Focus on the pyridine ring’s π-π stacking and hydroxymethyl’s hydrogen bonding.
  • QSAR Modeling: Corrogate substituent effects (e.g., electron-donating methyl groups) with bioactivity using descriptors like logP and molar refractivity .
  • MD Simulations: Assess binding stability over time (≥100 ns simulations) to prioritize derivatives for in vitro testing .

Q. How does steric hindrance from the 5-methyl group influence regioselectivity in substitution reactions?

Methodological Answer: The 5-methyl group directs electrophiles to the less hindered 3- or 4-positions of the pyridine ring. Experimental validation:

  • Competitive Reactions: Compare reaction outcomes with/without methyl substitution.
  • X-ray Crystallography: Resolve crystal structures of intermediates to confirm regioselectivity trends .

Data Contradiction Analysis

Q. How to address discrepancies between experimental and calculated logP values?

Methodological Answer: Discrepancies may stem from solvent effects or impurities. Mitigation steps:

  • Experimental Replicates: Perform logP measurements (e.g., shake-flask method) in triplicate.
  • Software Calibration: Validate computational tools (e.g., ChemAxon) against a dataset of known pyridine derivatives .

Pharmacological Research

Q. What in vitro assays are suitable for evaluating its antimicrobial potential?

Methodological Answer:

  • MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Biofilm Inhibition: Use crystal violet staining to quantify biofilm disruption.
  • Cytotoxicity Screening: Compare therapeutic indices with control compounds (e.g., ciprofloxacin) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.